molecular formula C22H21N3O B3907915 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methoxyaniline

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methoxyaniline

Cat. No.: B3907915
M. Wt: 343.4 g/mol
InChI Key: JEOTXIHHYCQVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methoxyaniline, also known as BMB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methoxyaniline is not yet fully understood, but it is thought to work by inhibiting the growth and proliferation of cancer cells. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methoxyaniline has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to be effective against a range of different types of cancer cells. However, there are also limitations to its use. This compound is not yet fully understood, and more research is needed to fully understand its mechanism of action. Additionally, this compound may have limitations in terms of its toxicity and potential side effects.

Future Directions

There are several future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methoxyaniline. One area of research is in the development of new cancer treatments based on this compound. Researchers are also exploring the use of this compound in other areas of research, such as the development of new antibiotics and the treatment of other diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations to its use.

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methoxyaniline has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. This compound has been shown to have anti-cancer properties, and has been found to be effective against a range of different types of cancer cells.

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-26-21-14-8-6-12-19(21)23-15-22-24-18-11-5-7-13-20(18)25(22)16-17-9-3-2-4-10-17/h2-14,23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOTXIHHYCQVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.